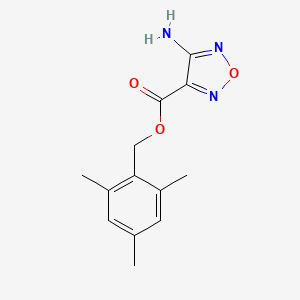
mesitylmethyl 4-amino-1,2,5-oxadiazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of mesitylmethyl 4-amino-1,2,5-oxadiazole-3-carboxylate and related compounds involves strategies that retain the chirality of starting amino acids, ensuring the production of peptidomimetic building blocks under mild conditions (Ž. Jakopin, R. Roškar, M. Dolenc, 2007). Additionally, novel one-pot synthesis methods have been developed to efficiently generate 1,3,4-oxadiazole derivatives, highlighting the versatility and efficiency of modern synthetic approaches (A. Ramazani, A. Rezaei, 2010).
Molecular Structure Analysis
The crystal and molecular structure of related 1,2,5-oxadiazole derivatives has been determined through X-ray crystallography, providing insights into the density and structural configurations of these compounds. Such analyses reveal significant details about the densities and the molecular arrangements, which are crucial for understanding the physical and chemical behavior of these molecules (R. L. Willer, R. Storey, J. Deschamps, M. Frisch, 2013).
Chemical Reactions and Properties
The reactivity of 1,2,5-oxadiazoles, including mesitylmethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, involves interactions with various chemical agents. For instance, nitrosation reactions provide a pathway to transform N-acylglycines into 5-substituted 1,2,4-oxadiazole-3-carboxylates, demonstrating the compounds' capacity for undergoing chemical transformations to yield new derivatives with potential applications (M. Kmetič, B. Stanovnik, 1995).
Physical Properties Analysis
Investigations into the physical properties of 1,2,5-oxadiazole derivatives, including mesitylmethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, encompass studies on their liquid crystalline behavior, thermal stability, and phase transitions. Such studies are essential for applications that require materials with specific physical characteristics (H. Abboud, S. J. Lafta, I. H. Tomi, 2017).
Chemical Properties Analysis
The chemical properties of 1,2,5-oxadiazoles are marked by their interactions with various agents and their reactivity in synthesis processes. For instance, the synthesis of 2-amino-1,3,4-oxadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation illustrates the compound's versatility and reactivity, enabling the generation of a wide array of diazole derivatives (Pengfei Niu, Jinfeng Kang, Xianhai Tian, Lina Song, Hongxu Liu, Jie Wu, Wenquan Yu, Junbiao Chang, 2015).
科学的研究の応用
Synthesis and Biological Activities
Antileishmanial Activity and Theoretical Calculations : A study involving 4-amino-1,2,4-triazole derivatives, closely related to 4-amino-1,2,5-oxadiazoles, demonstrated antileishmanial activity against Leishmania infantum promastigots. This research underscores the potential of oxadiazole derivatives in the development of antileishmanial agents (Süleymanoğlu et al., 2017).
Hydroxy-1,2,5-oxadiazolyl as Bioisoster of Carboxy Function : The exploration of the hydroxy-1,2,5-oxadiazolyl moiety as a bioisoster for a carboxyl group at GABA receptors highlights the chemical versatility of oxadiazole derivatives. This study presents the synthesis and pharmacological characterization of compounds related to gamma-aminobutyric acid (GABA), demonstrating their weak agonist profiles at GABA(A) receptors (Lolli et al., 2006).
Apoptosis Inducers Discovery : Chemical genetics approaches have identified small molecules, including 1,2,4-oxadiazoles, as apoptosis inducers. These compounds, through extensive medicinal chemistry and biological studies, have shown potential as anticancer agents, demonstrating the application of oxadiazole derivatives in cancer research (Cai et al., 2006).
Anticancer and Antimicrobial Agents : Various studies have synthesized and evaluated the biological activities of 1,3,4-oxadiazole derivatives, revealing their potential as antimicrobial and anticancer agents. These investigations highlight the therapeutic applications of oxadiazole derivatives in addressing diverse biological targets (Musmade et al., 2015).
Synthesis of Substituted 1,3,4-Oxadiazoles as Anticancer Agents : The synthesis of 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation as anticancer agents underscore the role of oxadiazole derivatives in the development of new cancer therapies. This research emphasizes the importance of structural modifications to enhance biological activity (Redda et al., 2007).
作用機序
The mechanism of action of 1,2,5-oxadiazole derivatives can also vary widely depending on the specific compound and its intended use. For example, several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
Safety and Hazards
将来の方向性
The future directions for research on 1,2,5-oxadiazole derivatives are likely to involve further exploration of their potential applications in various fields, including medicinal chemistry, material science, and high energy molecules . Further refinement of 1,2,4-oxadiazole as anti-infective agents is also a promising area of research .
特性
IUPAC Name |
(2,4,6-trimethylphenyl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-7-4-8(2)10(9(3)5-7)6-18-13(17)11-12(14)16-19-15-11/h4-5H,6H2,1-3H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIDAUAHSIOYLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)COC(=O)C2=NON=C2N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mesitylmethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5579466.png)
![11-(3-pyridinyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5579474.png)
![2-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5579475.png)
![5-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5579476.png)
![N-[4-(diethylamino)phenyl]-4-nitrobenzamide](/img/structure/B5579484.png)
![3-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5579485.png)


![3-[5-(1-acetyl-4-piperidinyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5579516.png)
![2,4,6-trichloro-N-[(diethylamino)carbonyl]nicotinamide](/img/structure/B5579527.png)
![[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methanol](/img/structure/B5579544.png)
![ethyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5579546.png)
